molecular formula C22H20N4O B3959687 2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

Cat. No. B3959687
M. Wt: 356.4 g/mol
InChI Key: RHGXWTHRAGRGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol, also known as MQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MQ belongs to the group of hydroxyquinolines, which are known for their diverse biological activities. In

Scientific Research Applications

Tautomerism and Spectral Properties

The tautomerism of heterocyclic compounds related to 2-methyl-8-quinolinol has been studied. 2-(N-Methylanilino) and 1-methyl-2-phenylimino derivatives of pyridine and quinoline were prepared as models to understand the tautomeric equilibrium. The spectral analysis, including ultraviolet, infrared, and NMR spectra, showed a preference for amino tautomers in various solvents (Takahashi et al., 1976).

Antifungal Activity

Derivatives of 2-methyl-8-quinolinol, including those with fluoro, chloro, bromo, iodo, nitro, and amino substituents, were tested for antifungal activity against various fungi. The study found that certain derivatives, particularly the 5,7-dichloro and 5,7-dibromo, exhibited significant fungitoxic properties (Gershon et al., 1972).

Cancer Research and MDM2-p53 Interaction

A novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction was discovered, identified as 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol. This compound binds to MDM2 with high affinity and activates p53 in cancer cells, suggesting its potential in cancer therapy (Lu et al., 2006).

Synthesis and Characterization

The synthesis and characterization of 5- and 7-substituted 2-methyl-8-quinolinols were explored. This included studying derivatives with various substituents like fluorine, chlorine, bromine, iodine, nitro, amino, and sulfonic acid groups, offering insights into their chemical properties (Gershon & McNeil, 1972).

Topoisomerase II Inhibitory Activity

Another derivative, 1-cyclopropyl-6,8- difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, was found to interact with mammalian topoisomerase II. This interaction and its inhibitory properties have implications in understanding cellular processes and potential therapeutic applications (Wentland et al., 1993).

In Vitro Anticancer Evaluation

A series of 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines was synthesized and tested for their in vitro cytotoxicity against human cancer cell lines. Some compounds displayed potent anticancer properties, highlighting the relevance of these derivatives in cancer research (Kouznetsov et al., 2017).

properties

IUPAC Name

2-methyl-7-[[(6-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-6-5-8-19(24-14)26-21(18-7-3-4-13-23-18)17-12-11-16-10-9-15(2)25-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGXWTHRAGRGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 2
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 3
Reactant of Route 3
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 4
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 5
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 6
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.